molecular formula C15H13N3O3S B10880772 N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide

N-[N'-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide

Cat. No.: B10880772
M. Wt: 315.3 g/mol
InChI Key: BBTXSDPZYYJWMK-CMDGGOBGSA-N
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Description

N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide is a complex organic compound characterized by the presence of a furan ring, a hydrazinocarbothioyl group, and a phenyl-acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazinocarbothioyl group can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the furan-2-carbonyl group, using nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed in an organic solvent like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Amines, alcohols; reactions often require a base such as triethylamine and are performed in solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the hydrazinocarbothioyl group.

    Substitution: Substituted derivatives at the carbonyl carbon of the furan-2-carbonyl group.

Scientific Research Applications

Chemistry

In organic synthesis, N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The compound has potential applications in the development of new pharmaceuticals. Its hydrazinocarbothioyl group is known for its bioactivity, which can be exploited in designing drugs with antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide could be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its unique functional groups allow for the creation of materials with desired mechanical, thermal, or chemical characteristics.

Mechanism of Action

The mechanism of action of N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazinocarbothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The furan ring and phenyl-acrylamide moiety can also participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-propionamide: Similar structure but with a propionamide group instead of an acrylamide group.

    N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-butanamide: Contains a butanamide group, offering different steric and electronic properties.

    N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-pentamide: Features a pentamide group, which can affect its reactivity and biological activity.

Uniqueness

N-[N’-(Furan-2-carbonyl)-hydrazinocarbothioyl]-3-phenyl-acrylamide is unique due to its combination of a furan ring, hydrazinocarbothioyl group, and phenyl-acrylamide moiety. This specific arrangement of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H13N3O3S

Molecular Weight

315.3 g/mol

IUPAC Name

(E)-N-[(furan-2-carbonylamino)carbamothioyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C15H13N3O3S/c19-13(9-8-11-5-2-1-3-6-11)16-15(22)18-17-14(20)12-7-4-10-21-12/h1-10H,(H,17,20)(H2,16,18,19,22)/b9-8+

InChI Key

BBTXSDPZYYJWMK-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NNC(=O)C2=CC=CO2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NNC(=O)C2=CC=CO2

Origin of Product

United States

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